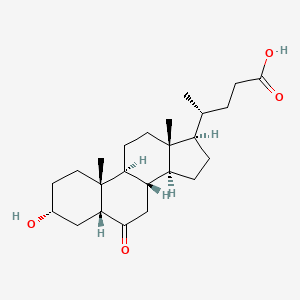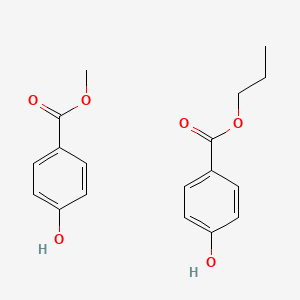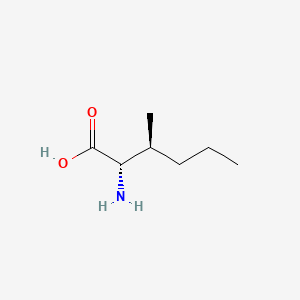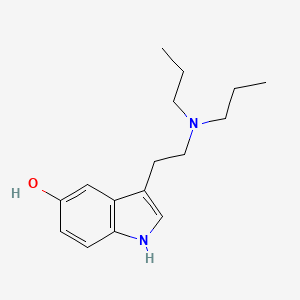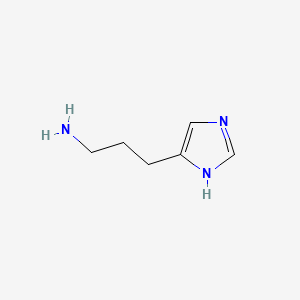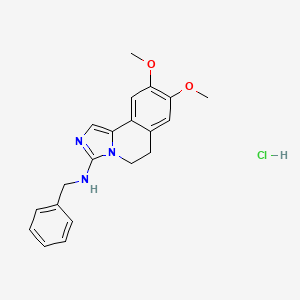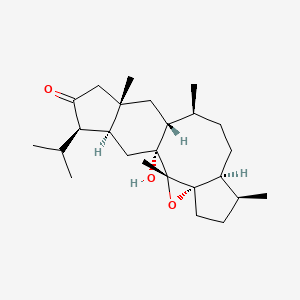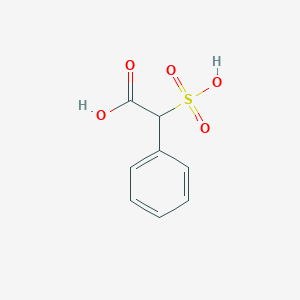
alpha-Sulfophenylacetic acid
描述
Alpha-Sulfophenylacetic acid is a member of the class of phenylacetic acids, where one of the hydrogens alpha to the carboxy group is replaced by a sulfo group. It is an organosulfonic acid and a derivative of phenylacetic acid . The molecular formula of this compound is C8H8O5S, and it has a molecular weight of 216.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Sulfophenylacetic acid can be synthesized through a sulfonation reaction. The process involves the following steps :
Sulfonation Reaction: Molten oleum (50%) is transferred to a sulfur trioxide generator and heated to 160°C. The generated sulfur trioxide gas is passed into an absorption bottle containing 1,2-dichloroethane to generate white smoke. After the disappearance of the white smoke, the flow of sulfur trioxide is stopped to prepare a sulfur trioxide solution in 1,2-dichloroethane.
Quaternization: The reaction solution is poured into deionized water under an ice bath, stirred, and layered. The organic phase is separated and washed with cold deionized water. Sodium hydroxide is added to adjust the pH to 8-8.5, and the solution is concentrated under reduced pressure to obtain crude sodium phenylacetate.
Ion Exchange: The sodium phenylacetate is formulated as an aqueous solution and subjected to ion exchange treatment using a cation exchange resin. The exchange fluid is collected, concentrated under reduced pressure, and dried to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps as the synthetic routes but on a larger scale. The process involves continuous sulfonation of phenylacetic acid using vaporized sulfur trioxide, followed by neutralization and purification steps .
化学反应分析
Types of Reactions: Alpha-Sulfophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated derivatives.
Reduction: Reduction reactions can convert the sulfo group to other functional groups.
Substitution: The sulfo group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products: The major products formed from these reactions include various sulfonated and substituted derivatives of phenylacetic acid .
科学研究应用
Alpha-Sulfophenylacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonated compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
作用机制
The mechanism of action of alpha-Sulfophenylacetic acid involves its interaction with molecular targets and pathways. The sulfo group enhances its solubility and reactivity, allowing it to participate in various biochemical and chemical processes. It can act as a Bronsted acid, donating a proton to acceptor molecules and facilitating reactions .
相似化合物的比较
Alpha-Sulfophenylacetic acid can be compared with other similar compounds, such as:
Phenylacetic Acid: The parent compound without the sulfo group.
Sulfoacetic Acid: A similar compound with a sulfo group attached to the acetic acid moiety.
Benzeneacetic Acid: Another derivative of phenylacetic acid with different functional groups.
Uniqueness: The presence of the sulfo group in this compound makes it unique, as it imparts distinct chemical properties, such as increased solubility and reactivity, compared to its analogs .
属性
IUPAC Name |
2-phenyl-2-sulfoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNMCXDGQQVYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328744 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41360-32-1 | |
| Record name | alpha-Sulfophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in synthesizing α-sulfophenylacetic acid enantioselectively?
A1: A recent study demonstrated an innovative approach for the enantioselective synthesis of allylic sulfonic acids, including α-sulfophenylacetic acid []. This method utilizes an iridium-catalyzed allylation of sodium sulfite (Na2SO3) with allylic carbonates. This reaction proceeds with high enantio- and regioselectivity, yielding the desired (R)-enantiomer of α-sulfophenylacetic acid, a key intermediate for synthesizing Cefsulodin and Sulbenicillin. []
Q2: How is α-sulfophenylacetic acid used in the preparation of Sulbenicillin sodium?
A2: α-Sulfophenylacetic acid plays a vital role in the synthesis of Sulbenicillin sodium. One method involves reacting α-sulfophenylacetic acid with a chloroformate to produce a mixed anhydride. [] Separately, 6-aminopenicillanic acid (6-APA) is reacted with an organic base to form a salt, which is then dissolved in an organic solvent. This solution subsequently undergoes a condensation reaction with the mixed anhydride. After completion, the reaction mixture is acidified, and the organic phase containing Sulbenicillin is reacted with sodium 2-ethylhexanoate to obtain Sulbenicillin sodium. [] This method, utilizing readily available materials, offers an efficient and cost-effective approach for large-scale production. []
Q3: Are there alternative methods for preparing Sulbenicillin disodium using α-sulfophenylacetic acid?
A3: Yes, an alternative method involves first converting α-sulfophenylacetic acid to α-sulfophenylacetyl chloride. [] This activated form is then reacted with 6-APA in a controlled pH environment (5.6-7.0) using a mixture of water, ethanol, and tetrahydro-2-methylfuran as solvents at a controlled temperature (15-25°C). [] This approach offers a simplified process with a shorter reaction time and milder conditions, resulting in a high yield of Sulbenicillin disodium. []
Q4: Besides Sulbenicillin, are there other β-lactam antibiotics synthesized using α-sulfophenylacetic acid?
A4: Yes, α-sulfophenylacetic acid serves as a critical building block for various semisynthetic β-lactam antibiotics. Beyond Sulbenicillin, it has been successfully employed in synthesizing a series of novel cephalosporins, expanding the range of available β-lactam antibiotics for therapeutic applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)


